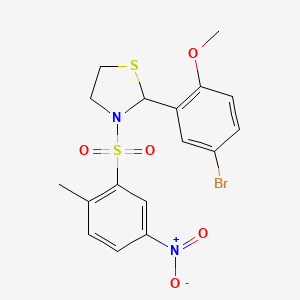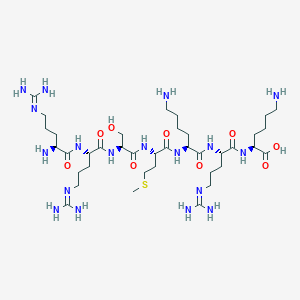![molecular formula C16H13Cl2N3O4 B14247568 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C16H13Cl2N3O4 It is known for its unique structure, which includes a dichlorobenzoyl group, a hydrazino group, and a methoxyphenyl group
Métodos De Preparación
The synthesis of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, with nucleophiles like amines or thiols, forming substituted products.
Aplicaciones Científicas De Investigación
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with similar compounds such as:
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a methoxy group at a different position, which can affect its reactivity and biological activity.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-chlorophenyl)-2-oxoacetamide: The presence of a chloro group instead of a methoxy group can lead to different chemical and biological properties.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C16H13Cl2N3O4 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
2-[2-(2,4-dichlorobenzoyl)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-25-11-5-3-10(4-6-11)19-15(23)16(24)21-20-14(22)12-7-2-9(17)8-13(12)18/h2-8H,1H3,(H,19,23)(H,20,22)(H,21,24) |
Clave InChI |
VWXODYQDROEWCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)



![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
